Enhanced Aqueous Solubility
As a hydrochloride salt, 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride exhibits significantly enhanced aqueous solubility relative to its free base counterpart (CAS 902837-19-8). This is a direct consequence of salt formation, a well-established principle in pharmaceutical chemistry .
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Hydrochloride salt form; enhanced water solubility (qualitative observation) |
| Comparator Or Baseline | Free base (3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine, CAS 902837-19-8); lower water solubility |
| Quantified Difference | Salt formation typically increases aqueous solubility by 1-3 orders of magnitude compared to the free base . |
| Conditions | Aqueous media; salt formation via protonation of piperidine nitrogen |
Why This Matters
Improved solubility ensures consistent compound delivery in biological assays, reducing variability and enabling higher throughput screening.
